molecular formula C7H9BrN2O2 B1367694 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 925200-46-0

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1367694
CAS No.: 925200-46-0
M. Wt: 233.06 g/mol
InChI Key: QLKVMBIXWIDBLA-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the release of acetylcholine at cholinergic synapses, impacting neural transmission . Furthermore, this compound may affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to the active site of acetylcholinesterase, resulting in enzyme inhibition . This binding interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter and altered neural signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, which may impact its efficacy and biological activity . In vitro and in vivo experiments have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported across cell membranes via active transport mechanisms, influencing its concentration in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and methyl groups on the pyrazole ring, along with the propanoic acid group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVMBIXWIDBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585892
Record name 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-46-0
Record name 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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